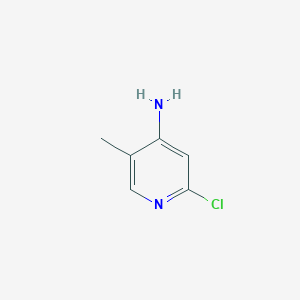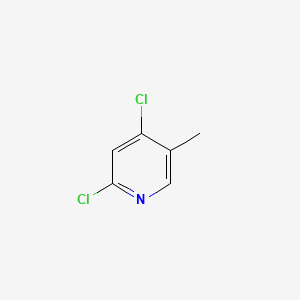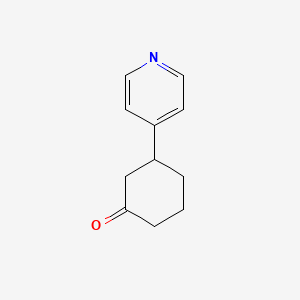
3-(4-Pyridinyl)cyclohexanone
カタログ番号 B1314211
CAS番号:
115444-30-9
分子量: 175.23 g/mol
InChIキー: METNHIXEVWGHGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridinyl)cyclohexanone, also known as PCC, is a popular organic compound used in scientific research and various industries. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .
Molecular Structure Analysis
Cyclohexanone, a related compound, exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone show flattening of the ring at the region of the carbonyl group .Physical And Chemical Properties Analysis
3-(4-Pyridinyl)cyclohexanone has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .科学的研究の応用
Catalysis and Chemical Transformations
- 3-(4-Pyridinyl)cyclohexanone and its derivatives play a significant role in catalysis, particularly in stereoselective organocatalysis. Miao and Wang (2008) demonstrated the use of polystyrene-immobilized pyrrolidine as a highly efficient and reusable catalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins. This process achieved high yields and excellent diastereoselectivities, showcasing the potential of cyclohexanone derivatives in synthetic organic chemistry (Miao & Wang, 2008).
Synthesis and Structural Analysis
- Research by Rusnac et al. (2020) focused on the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds including 2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone. These compounds exhibited moderate antifungal activity, suggesting their potential in pharmaceutical applications (Rusnac et al., 2020).
Environmental and Industrial Applications
- The derivative of 3-(4-Pyridinyl)cyclohexanone, cyclohexanone, is crucial in environmental and industrial applications. Wang et al. (2011) reported the use of a Pd@carbon nitride catalyst for highly selective hydrogenation of phenol to cyclohexanone. This process is significant in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
Advanced Materials Development
- In the field of material sciences, cyclohexanone derivatives are employed for developing new materials. Samshuddin et al. (2014) synthesized highly-substituted cyclohexanol derivatives from 2-acetylpyridine and 4-halogenobenzaldehydes. These compounds showed different crystal structures, highlighting their potential in designing materials with specific properties (Samshuddin et al., 2014).
特性
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNHIXEVWGHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridinyl)cyclohexanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

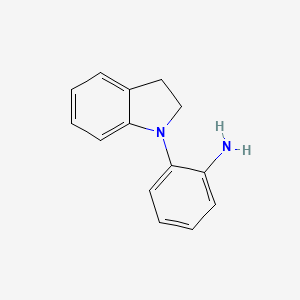
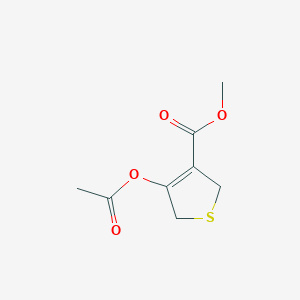
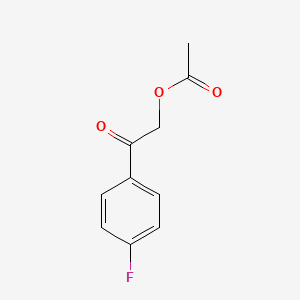
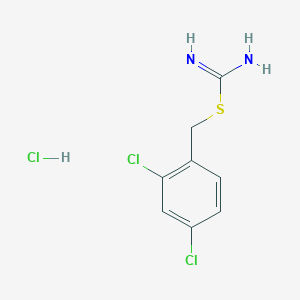
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
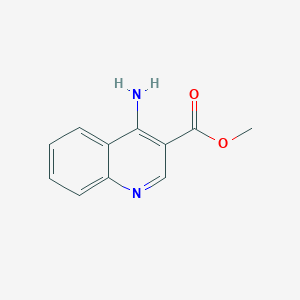
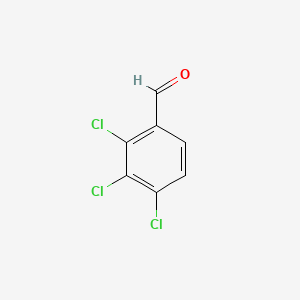
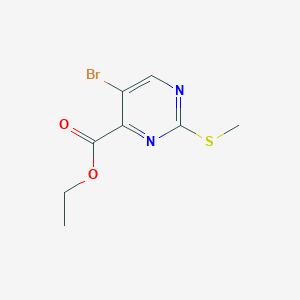

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

